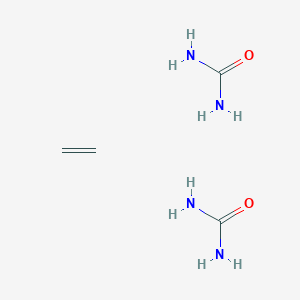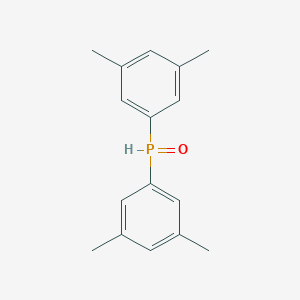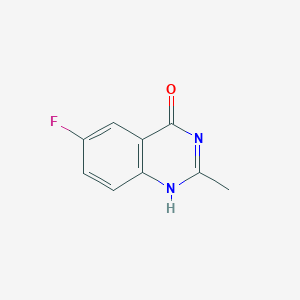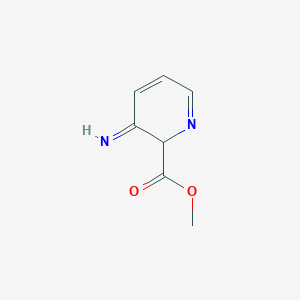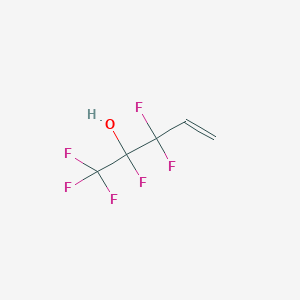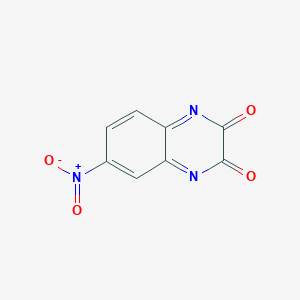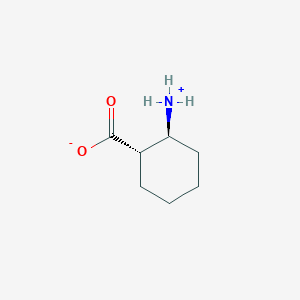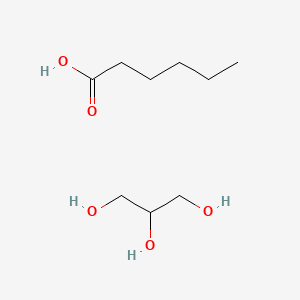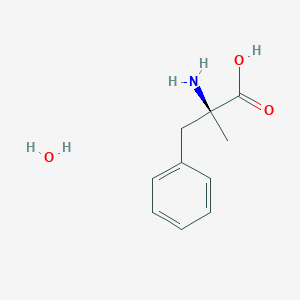
2-Methyl-L-phenylalanine monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-L-phenylalanine monohydrate is a derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of a methyl group at the second position of the phenylalanine structure, which significantly alters its chemical properties and potential applications. It is commonly used in biochemical research and pharmaceutical synthesis due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-L-phenylalanine monohydrate typically involves the alkylation of L-phenylalanine. One common method is the reaction of L-phenylalanine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and recrystallization, to ensure the high purity of the final product. The compound is typically obtained as a fine crystalline powder with a melting point of 244-246°C .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-L-phenylalanine monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-L-phenylalanine monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate for enzyme studies, particularly in the investigation of carboxypeptidase A.
Industry: Employed in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-L-phenylalanine monohydrate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or substrate for enzymes, thereby modulating biochemical pathways. For instance, its role as a substrate for carboxypeptidase A involves binding to the enzyme’s active site, leading to the hydrolysis of peptide bonds .
Comparación Con Compuestos Similares
L-Phenylalanine: The parent compound, lacking the methyl group at the second position.
α-Methyl-DL-phenylalanine: A racemic mixture of the D- and L-forms with a methyl group at the alpha position.
α-Methyl-D-phenylalanine: The D-enantiomer of α-methyl-phenylalanine.
Uniqueness: 2-Methyl-L-phenylalanine monohydrate is unique due to its specific stereochemistry and the presence of the methyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies requiring specific stereochemical configurations .
Propiedades
IUPAC Name |
(2S)-2-amino-2-methyl-3-phenylpropanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.H2O/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H2/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFWSMJVNXSYRC-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)O)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7884468.png)
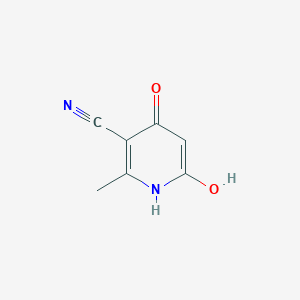
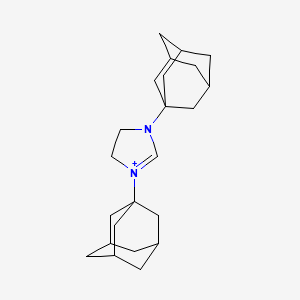
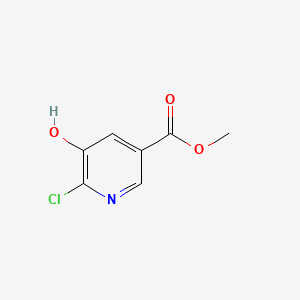
![[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B7884493.png)
![Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B7884507.png)
